molecular formula C18H21FN2O2S B4429159 1-(2-fluorophenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine

1-(2-fluorophenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine

Cat. No. B4429159
M. Wt: 348.4 g/mol
InChI Key: LCHFULARBUTRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine, also known as MBP, is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown promising results in various studies.

Scientific Research Applications

1-(2-fluorophenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine has been extensively used in scientific research due to its pharmacological properties. It has been found to be a potent inhibitor of the serotonin transporter (SERT) and norepinephrine transporter (NET). This makes it a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine involves the inhibition of SERT and NET. This leads to an increase in the levels of serotonin and norepinephrine in the synaptic cleft, which in turn, enhances neurotransmission. The exact mechanism of how this compound interacts with SERT and NET is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of extracellular serotonin and norepinephrine in the brain. This leads to an improvement in mood and a reduction in anxiety and depression-like behavior in animal models. This compound has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine has several advantages for lab experiments. It is a highly selective inhibitor of SERT and NET, which makes it a useful tool for studying the role of these transporters in various physiological and pathological conditions. This compound is also relatively easy to synthesize and has good stability. However, one limitation of this compound is that it has poor water solubility, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 1-(2-fluorophenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine in scientific research. One potential application is in the treatment of depression and anxiety disorders. This compound has shown promising results in animal models and may be a useful alternative to currently available antidepressants. Another future direction is in the study of the role of SERT and NET in various neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound may also be useful in the development of new drugs for the treatment of drug addiction and withdrawal.

properties

IUPAC Name

1-(2-fluorophenyl)-4-[(4-methylphenyl)methylsulfonyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-15-6-8-16(9-7-15)14-24(22,23)21-12-10-20(11-13-21)18-5-3-2-4-17(18)19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHFULARBUTRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-fluorophenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-fluorophenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-fluorophenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-fluorophenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.